4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic compound that features a benzofuran moiety attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the following steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran-2-carboxylic acid is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with 3,3-dimethylpiperazine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: 4-(Benzofuran-2-hydroxymethyl)-3,3-dimethylpiperazin-2-one.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.
Pathways: It may affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives: These compounds share a similar piperazine core and have been studied for their anticancer properties.
Benzofuran-2-carboxamide Derivatives: These compounds also feature the benzofuran moiety and have shown hypolipidemic activity.
Uniqueness
4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is unique due to its specific combination of the benzofuran and piperazine structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2)14(19)16-7-8-17(15)13(18)12-9-10-5-3-4-6-11(10)20-12/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXCFWIFDPLFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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